molecular formula C8H14O4 B040065 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate CAS No. 2351-43-1

2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate

Cat. No. B040065
CAS RN: 2351-43-1
M. Wt: 174.19 g/mol
InChI Key: OLQFXOWPTQTLDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl derivatives related to 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate involves multiple steps, including methylation, hydrogenation, and reactions with diazomethane, leading to various enol ethers and esters. For instance, methylation of ethyl 2, 4-dioxopentanoate with diazomethane yields enol ethers, showing the complexity and versatility in the synthesis process (Haider & Wyler, 1983). Another example is the synthesis of ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate, demonstrating the intricate reactions involved in producing these compounds (Nan-Sheng Li et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate is determined using techniques like X-ray crystallography, which reveals complex intramolecular and intermolecular hydrogen bonding and the crystalline nature of these compounds (I. Manolov et al., 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including enantioselective hydrogenation, rearrangement, and addition reactions. The hydrogenation process, for example, leads to high enantiomeric excess, demonstrating the compounds' ability to participate in stereoselective synthesis (Qinghua Meng et al., 2008). The rearrangement of cyclic ethylene acetals to esters highlights their reactivity and potential for synthesis of complex molecules (M. V. Baldoví et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the applications and handling of these compounds. Research on related esters and ethers provides insight into their thermal stability and phase behavior, which is essential for their practical application in various industries.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, define the scope of applications for these compounds. Studies on their reactivity, such as addition reactions and interactions with radical initiators, contribute to a comprehensive understanding of their chemical behavior and potential uses (C. Bumgardner & J. Burgess, 2000).

Scientific Research Applications

1. Reactivity in Organic Synthesis

2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate and its derivatives exhibit notable reactivity in organic synthesis. For instance, methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate, a structurally related compound, demonstrates stability and can undergo transformations to produce pyrrolidine derivatives upon decomposition. This property is significant in the field of organic chemistry, particularly in the synthesis of complex molecules and intermediates for pharmaceuticals and other biologically active compounds (Gimalova et al., 2013).

2. Photophysical Properties in Polymers

Another application is in the study of photophysical properties of polymers. A derivative of 2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate, ethyl 2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate, was used in the synthesis of copolymers for analyzing the fluorescence properties of pyrromethene 597 laser dye. This research contributes to the understanding of the behavior of laser dyes in different environments, which is crucial for the development of laser technology and photonic devices (Tyagi et al., 2007).

3. Synthesis of Chiral Compounds

The compound and its analogs are also utilized in the synthesis of chiral compounds. For example, alkyl 2-(2-benzothiazolylsulfinyl)acetates, which are structurally similar, have been used to directly synthesize 4-hydroxyalk-2-enoates, important structures in biologically active natural products and chiral compounds for organic synthesis. This showcases the role of such compounds in creating optically active substances, a key aspect of medicinal chemistry and drug development (Du et al., 2012).

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)8(10)12-6-5-11-4-3-9/h9H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQFXOWPTQTLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27598-43-2
Record name 2-Propenoic acid, 2-methyl-, 2-(2-hydroxyethoxy)ethyl ester homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27598-43-2
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DSSTOX Substance ID

DTXSID10619480
Record name Diethylene glycol monomethacrylate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethoxy)ethyl 2-methylprop-2-enoate

CAS RN

2351-43-1
Record name Diethylene glycol monomethacrylate
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Record name Diethylene glycol monomethacrylate
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Record name 2-(2-Hydroxyethoxy)ethyl methacrylate
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Record name DIETHYLENE GLYCOL MONOMETHACRYLATE
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